
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine (6-Methyl-THC-3-amine) is a synthetic cannabinoid and a derivative of the naturally occurring compound, tetrahydrocannabinol (THC). It is a member of the family of compounds known as carbazoles, which are found in many plants and fungi. 6-Methyl-THC-3-amine has been studied for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anti-nausea agent. It has also been studied for its potential to modulate the endocannabinoid system and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Fluoro-protected Carbazole Polymers
The introduction of fluorine substituents in 9-alkyl-9H-carbazole repeat units yields blue-emitting materials with enhanced electrolytic stability. These materials exhibit extended electronic conjugation due to the smaller steric hindrance of fluorine compared to methyl substitutions. Such polymers find applications in the development of new blue-emitting polymers for advanced technologies (Harismah Kun et al., 2008).
Carbazole Schiff Bases
Carbazole derivatives synthesized through condensation reactions demonstrate potential as active emissive layers for organic light-emitting diodes (OLEDs). Their structural and optical properties, such as high quantum yield and narrow emission bands, make them suitable for use in OLED technology (Baki Çiçek et al., 2018).
Polyaniline Derivatives
Polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) show promise in environmental protection, biosensing, and food toxin detection due to their excellent fluorescence properties for detecting various acids and amines. This application broadens the scope of polyaniline materials in the development of multifunctional chemosensors (J. Qian et al., 2019).
Antitumor Activities
Certain carbazole derivatives exhibit potent cytotoxic activity against various human tumor cell lines, including lung cancer, gastric adenocarcinoma, colon cancer, and leukemia cells. This suggests their potential as therapeutic agents for cancer treatment (Jing Chen et al., 2009).
Photophysics of Carbazol-1-one Derivatives
The study of hydrogen bond-sensitive fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one provides insights into their solvent polarity sensitivity and potential applications in the design of new fluorescent materials for chemical sensing and molecular electronics (Sujay Ghosh et al., 2013).
Eigenschaften
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2,4,6,9,15H,3,5,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTOHMWTBNGTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


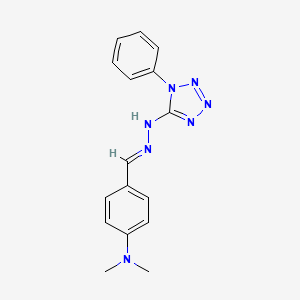

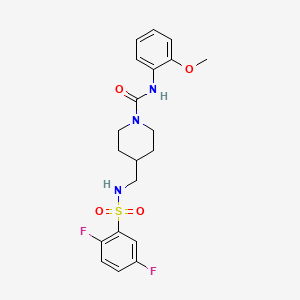

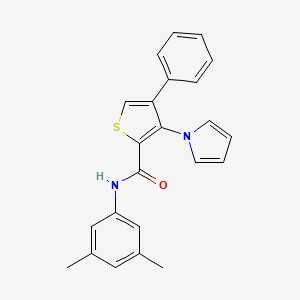

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
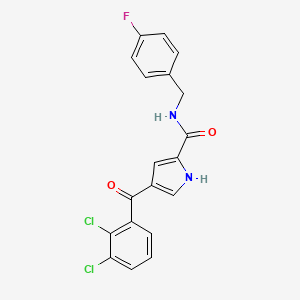
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)
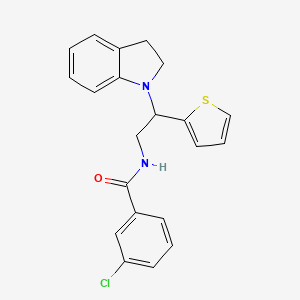

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)
